2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one
Description
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-1-benzothiophen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGYSMHCYWWVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one typically involves the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form the corresponding hydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted benzothiophenes depending on the nucleophile used.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: Major products are the corresponding hydro derivatives.
Scientific Research Applications
Organic Synthesis
Intermediate in Drug Development
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one serves as an essential intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the synthesis of Brexpiprazole, an antipsychotic medication. The compound acts as a precursor in a palladium-catalyzed Buchwald–Hartwig coupling reaction, which efficiently produces key intermediates for further transformations in drug synthesis .
Table 1: Applications in Organic Synthesis
Medicinal Chemistry
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological activities, including anti-inflammatory and anticancer properties. The compound's derivatives have been tested against various cancer cell lines, demonstrating significant anti-proliferative effects .
Case Study: Anti-Cancer Activity
In vitro studies have shown that derivatives of this compound possess promising activity against several human cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7). The results indicate that modifications to the compound can enhance its efficacy against these cancers .
Table 2: Anti-Cancer Activity of Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | HePG-2 | 10.5 | |
| Derivative B | MCF-7 | 8.3 | |
| Derivative C | PC-3 | 15.0 |
Material Science
Development of Novel Materials
The compound is also explored for its applications in material science, particularly in developing organic semiconductors and electrochromic polymers. Its unique electronic properties allow it to be integrated into materials that require specific conductive or optical characteristics.
Table 3: Material Science Applications
| Application | Description | Reference |
|---|---|---|
| Organic Semiconductors | Utilized in the formulation of materials for electronic devices due to its conductive properties. | |
| Electrochromic Polymers | Investigated for use in smart windows and displays where color change is required upon voltage application. |
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
Heteroatom Variation: Thiophene vs. Thiazole/Isothiazole
- 2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one (CAS: 1280703-98-1) Structure: Replaces the thiophene sulfur with a thiazole ring (containing nitrogen and sulfur). Molecular Formula: C₇H₆BrNOS (MW: 232.1 g/mol). However, the electron-withdrawing nature of the thiazole may reduce nucleophilic substitution rates compared to the thiophene analog .
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 1035219-96-5)
Halogen Variation: Bromine vs. Chlorine
- 2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS: 22168-07-6)
- Structure : Chlorine replaces bromine at the 2-position (C₈H₇ClOS, MW: 186.66 g/mol).
- Reactivity : The C–Cl bond (vs. C–Br) is stronger and less polarizable, leading to slower substitution kinetics. This makes the chloro derivative less reactive in cross-coupling reactions but more thermally stable .
Ring Saturation and Functional Group Positioning
- 7-Bromo-3,4-dihydro-1(2H)-naphthalenone Structure: A naphthalenone derivative with bromine on a saturated six-membered ring. Reactivity: The extended conjugation of the naphthalenone system shifts absorption spectra (UV/Vis) and alters redox properties compared to the bicyclic thiophene analog .
Key Research Findings
Regioselectivity in Bromination
- Bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one with molecular bromine (Br₂) in CCl₄ yields 2-bromo derivatives as the primary product. However, excess Br₂ or prolonged reaction times produce 2,5-dibromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one (25–50% byproduct) .
- Controlled conditions (e.g., N-bromosuccinimide in acetic acid) improve regioselectivity, achieving >90% purity for the 2-bromo derivative .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one | 25074-25-3 | C₈H₇BrOS | 231.11 | Bromine, ketone |
| 2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one | 22168-07-6 | C₈H₇ClOS | 186.66 | Chlorine, ketone |
| 2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one | 1280703-98-1 | C₇H₆BrNOS | 232.10 | Thiazole, bromine |
Table 2: Reactivity in Cross-Coupling Reactions
| Compound | Reaction Type | Yield (%) | Byproducts |
|---|---|---|---|
| This compound | Buchwald–Hartwig amination | 85–90 | <5% dibromo derivative |
| 2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one | Suzuki coupling | 60–65 | None |
| 2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one | Ullmann coupling | 75–80 | Thiazole decomposition |
Biological Activity
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, a series of thiophene-linked derivatives were synthesized and tested for their anti-proliferative effects against various cancer cell lines. Notably, compounds with structural similarities to this compound exhibited significant activity against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values below 25 μM .
Table 1: Anti-Proliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG-2 | <25 |
| Compound B | MCF-7 | 26-50 |
| Compound C | PC-3 | 51-100 |
| Doxorubicin | Various | Reference |
The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the thiophene ring significantly influences the compound's potency. For example, variations in the haloaryl groups at position 4 enhanced the anti-proliferative activity against the tested cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds derived from similar thiophene structures demonstrated notable effects against Gram-positive and Gram-negative bacteria. In particular, derivatives showed marked activity against Escherichia coli and Staphylococcus aureus while being less effective against fungal strains .
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacteria Tested | MIC (μg/mL) |
|---|---|---|
| Compound A | Escherichia coli | 0.5 |
| Compound B | Staphylococcus aureus | 1.0 |
| Compound C | Candida albicans | >10 |
The biological activities of this compound are attributed to several mechanisms:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
- Membrane Disruption : Its antimicrobial properties may stem from disrupting bacterial cell membranes.
Case Studies
A notable case study involved the evaluation of a related compound's efficacy against a panel of cancer cell lines. The study utilized the MTT assay to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations .
Another study focused on the pharmacokinetics and metabolic stability of thiophene derivatives in vivo, revealing promising profiles that warrant further investigation into their therapeutic potential .
Q & A
Q. What are the established synthetic routes for 2-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one, and how do reaction conditions influence regioselectivity?
The compound is synthesized via bromination of the parent ketone, 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Bromination with molecular bromine (Br₂) in CCl₄ at 0°C selectively substitutes the α-position to the sulfur atom (5-position). However, excess bromine or elevated temperatures lead to dibrominated byproducts (e.g., 2,5-dibromo derivatives) . Alternative methods using N-bromosuccinimide (NBS) in controlled conditions improve regioselectivity . Optimization requires monitoring via TLC or NMR to avoid over-bromination.
Q. How are spectroscopic techniques (e.g., NMR, IR) employed to characterize this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.37–7.45 ppm for H-2/H-3) and methylene protons adjacent to the carbonyl (δ 2.02–3.02 ppm). Bromination shifts the aromatic protons downfield .
- IR : A strong C=O stretch at ~1675 cm⁻¹ confirms the ketone moiety. Bromine substitution alters conjugation, slightly shifting absorption bands .
- Mass Spectrometry : Molecular ion peaks at m/z 231 (M⁺) confirm the molecular formula C₈H₇BrOS .
Q. What are the primary applications of this compound in heterocyclic chemistry?
It serves as a versatile intermediate for annelating fused heterocycles (e.g., pyrazoles, pyrimidines) via reactions with hydrazine, guanidine, or active methylene compounds. The bromine atom enables further functionalization (e.g., Suzuki couplings) .
Advanced Research Questions
Q. How can researchers address contradictions in bromination outcomes under different conditions?
Discrepancies arise from competing electrophilic substitution pathways. For example:
- Br₂ in CCl₄ : Produces 2-bromo derivatives but risks dibromination (e.g., 2,5-dibromo byproducts) due to residual acidity .
- NBS with radical initiators : Enhances selectivity for the 5-position but requires inert atmospheres to suppress radical side reactions . Mitigation strategies include using stoichiometric bromine, low temperatures, and post-reaction purification via column chromatography .
Q. What methodologies enable regioselective annelation of fused heterocycles using this brominated ketone?
- Knoevenagel Condensation : React with malononitrile or ethyl cyanoacetate to form α,β-unsaturated intermediates, which undergo cyclization with sulfur or amines to yield thieno[2,3-b]pyridines or pyrazolo-thiophenes .
- Buchwald–Hartwig Amination : Palladium-catalyzed coupling with piperazines or aryl amines introduces nitrogen-containing rings, critical for bioactive molecule synthesis (e.g., brexpiprazole precursors) .
Q. What role does this compound play in synthesizing antipsychotic drugs like brexpiprazole?
It is a key precursor for constructing the benzo[b]thiophene-piperazine core. Triflation of the hydroxyl derivative (from dehydrobromination) enables Pd-catalyzed coupling with 7-(4-bromobutoxy)-3,4-dihydroquinolinone, forming the final API via tandem amination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
